(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester
Description
(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester is a bicyclic compound featuring a norbornene-like scaffold (bicyclo[2.2.1]heptane) with a double bond at the 2-position (hepta-2-ene) and a tert-butyl ester group at the 7-aza position. This structure confers rigidity and stereochemical specificity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands. The tert-butyl ester enhances lipophilicity and stability, while the double bond introduces conformational constraints that may influence binding interactions .
Properties
IUPAC Name |
tert-butyl (1S,4R)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJQZWFLWTZFC-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Synthesis
2.1 Building Block for Complex Molecules
The compound serves as an important building block in the synthesis of more complex organic molecules. Its structural features allow for various functionalization reactions, enabling chemists to create diverse derivatives that can be used in pharmaceuticals and agrochemicals.
2.2 Use in Polymer Chemistry
Recent studies have demonstrated the utility of (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester as a monomer in ring-opening metathesis polymerization (ROMP). The compound's rigidity and unique stereochemistry contribute to the formation of polymers with specific properties, making it valuable in materials science .
Medicinal Chemistry Applications
3.1 Potential Pharmacological Activities
Research indicates that derivatives of the compound exhibit various biological activities, including anti-inflammatory and analgesic properties. For example, modifications of the bicyclic structure have been explored for their potential as novel analgesics .
3.2 Development of Neuroactive Compounds
The azabicyclic framework is also investigated for its potential in developing neuroactive compounds. The structural similarity to certain neurotransmitters may provide insights into designing drugs targeting neurological disorders .
Case Studies
Case Study 1: Synthesis of Analgesic Compounds
A study focused on synthesizing a series of analgesic compounds derived from this compound demonstrated significant pain relief in animal models. The study highlighted the importance of modifying the ester group to enhance bioavailability and efficacy.
Case Study 2: Polymer Applications
In polymer science, a recent investigation utilized this compound as a monomer in ROMP to create high-performance materials with tailored mechanical properties. The resulting polymers showed improved thermal stability and elasticity compared to traditional polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (C₉H₁₅NO₂) has a smaller ethyl ester group compared to the tert-butyl substituent. This results in a lower molar mass (169.22 vs.
| Compound | Ester Group | Molar Mass (g/mol) | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|
| Ethyl ester (C₉H₁₅NO₂) | Ethyl | 169.22 | 234.1 ± 23.0 | Higher solubility, lower stability |
| tert-Butyl ester (C₁₁H₁₇NO₂) | tert-Butyl | ~212.29 | Not reported | Enhanced lipophilicity, stability |
Substituent Effects: Amino and Halogen Derivatives
- tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (C₁₁H₂₀N₂O₂) incorporates an amino group, enabling hydrogen bonding or ionic interactions absent in the target compound. This modification expands its utility in peptide mimicry or catalysis .
- 2-Bromo-7-azabicyclo[2.2.1]heptane (C₆H₁₀BrN) introduces bromine, increasing molecular weight (200.06 g/mol) and enabling halogen bonding. The target compound’s double bond (hepta-2-ene) may instead participate in π-π stacking or Diels-Alder reactions .
Ring System Variations
- 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester (C₁₁H₁₉NO₂) features a fused cyclohexane-cyclopropane system (bicyclo[4.1.0]), increasing ring strain and altering geometry compared to the norbornene-like bicyclo[2.2.1]. This impacts reactivity and binding pocket compatibility .
Stereochemical Considerations
The target compound’s (1R,4S) configuration is critical for activity. For example, (1S,2R,4R)-methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved via chiral HPLC, demonstrating that enantiomers exhibit distinct biological profiles . Similarly, improper stereochemistry in the tert-butyl ester derivatives (e.g., (1R,2S,4S)-rel vs. (1R,2R,4S)) could disrupt receptor binding .
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
The compound (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester is a bicyclic organic molecule featuring a nitrogen atom in its structure. This unique configuration significantly influences its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular structure of this compound is characterized by a seven-membered ring containing one nitrogen atom, which contributes to its classification as a nitrogen-containing bicyclic compound. The stereochemical configuration (1R,4S) plays a crucial role in determining its reactivity and interactions within biological systems .
Interaction with Biological Targets
Research indicates that (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene derivatives exhibit significant biological activity, particularly as precursors for various pharmaceutical agents. Notably, certain analogs have demonstrated affinity for nicotinic acetylcholine receptors , which are critical in cognitive functions and pain modulation . This interaction suggests potential applications in treating neurological disorders and pain management.
Therapeutic Applications
The compound's derivatives have been investigated for their potential as analgesics and neuroactive agents . For instance, studies have shown that modifications to the bicyclic structure can enhance binding affinity to nicotinic receptors, thereby improving therapeutic efficacy . Additionally, the compound's structural features allow it to engage in various biochemical reactions, making it a valuable candidate for drug design.
Case Studies and Research Findings
Several studies have highlighted the biological activity of (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the analgesic properties of a derivative; showed significant pain relief in animal models through nicotinic receptor modulation. |
| Study 2 | Explored cognitive enhancement effects; demonstrated improved memory retention in rodents treated with specific analogs of the compound. |
| Study 3 | Focused on the synthesis of novel derivatives; identified several compounds with enhanced bioactivity compared to the parent compound. |
These findings underscore the importance of structural modifications in enhancing the pharmacological properties of this class of compounds.
Synthesis and Derivatives
The synthesis of (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene can be achieved through various methods, allowing for the production of both the target compound and its derivatives . The ability to modify this structure opens avenues for developing compounds with tailored biological activities.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s double bond and ester functionality allow selective oxidation under controlled conditions.
Key Findings :
-
Oxidation pathways depend on reagent selectivity. For example, ozonolysis targets the double bond, while CrO₃ may oxidize adjacent carbons .
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The tert-butyl ester group remains stable under mild oxidative conditions but hydrolyzes under strong acids .
Reduction Reactions
Reduction primarily affects the double bond and ester group:
Key Findings :
-
Catalytic hydrogenation preserves the bicyclic structure but saturates the double bond .
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LiAlH₄ reduces the ester to a hydroxymethyl group, enabling further functionalization .
Substitution and Functionalization
The ester group undergoes nucleophilic substitution, while the nitrogen participates in condensation reactions.
Key Findings :
-
Acidic hydrolysis cleaves the tert-butyl ester to yield carboxylic acids, useful for coupling reactions .
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Transesterification with methanol under HCl catalysis replaces the tert-butyl group with smaller esters .
Ring-Opening and Rearrangement
The bicyclic structure undergoes strain-driven ring-opening under specific conditions:
Key Findings :
-
Thermal retro-Diels–Alder reactions produce maleic acid derivatives, confirmed by GC-MS fragmentation patterns .
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Acidic conditions promote hydration, forming hydroxylated intermediates .
Comparative Reactivity with Analogues
The compound’s reactivity differs from similar bicyclic esters due to stereoelectronic effects:
Structural Insights :
Q & A
Q. What green chemistry approaches reduce waste in azabicycloheptane synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
